

Comparative Life Cycle Assessment of Olivine-Based Carbon Dioxide Removal and Alternative Technologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Olivin
Cat. No.:	B1252735
Get Quote	

A comprehensive guide for researchers and professionals in drug development and scientific fields, offering an objective comparison of the life cycle performance of **olivine**-based Carbon Dioxide Removal (CDR) with key alternatives. This report provides detailed experimental data, methodologies, and visual workflows to support informed decision-making.

Introduction

As the imperative to mitigate climate change intensifies, Carbon Dioxide Removal (CDR) technologies are gaining significant attention. Among these, enhanced weathering of **olivine**, a naturally abundant silicate mineral, presents a promising pathway for large-scale, permanent CO₂ sequestration. This guide provides a comparative life cycle assessment (LCA) of **olivine**-based CDR, juxtaposed with other leading CDR technologies: Direct Air Capture (DAC), Biochar, Bioenergy with Carbon Capture and Storage (BECCS), and Afforestation/Reforestation. The analysis focuses on key performance indicators, environmental impacts, and the methodologies underpinning these assessments to provide a robust and objective comparison.

Comparative Life Cycle Assessment Data

The following tables summarize the quantitative data from various LCA studies, offering a side-by-side comparison of **olivine**-based CDR and its alternatives. It is important to note that direct

comparisons can be challenging due to variations in study scopes, system boundaries, and functional units.

Table 1: Greenhouse Gas (GHG) Emissions and Removals

Technology	Net CO2 Removal Efficiency (%)	GHG Emissions (kg CO2eq / tCO2 removed)	Key Emission Sources
Olivine-based CDR (Coastal Enhanced Weathering)			
1 µm particle size	Not explicitly stated	223[1][2]	Comminution (grinding), transportation
10 µm particle size	Not explicitly stated	51[1][2]	Comminution, transportation
1000 µm particle size	Not explicitly stated	14.2[1][2]	Transportation, mining
Direct Air Capture (DAC)	47 - 92[3]	80 - 530 (varies with energy source)	Energy consumption (heat and electricity)
Biochar	Not explicitly stated	-864 to -885 (for waste biomass)[4]	Biomass transportation, pyrolysis process
BECCS	Highly variable	Can be net negative	Biomass cultivation and transport, CCS process
Afforestation/Reforestation	Highly variable	Low, but land-use change can be a factor	Vehicle use for planting and management

Table 2: Energy, Land, and Water Use

Technology	Energy Consumption (GJ / tCO2 removed)	Land Use (m ² a / tCO2 removed)	Water Consumption (m ³ / tCO2 removed)
Olivine-based CDR	Varies with particle size (higher for smaller particles)	Mining footprint	Minimal direct consumption
Direct Air Capture (DAC)	5 - 10 (thermal and electric)	Relatively small	1 - 7 (depending on technology)
Biochar	Can be energy positive (produces bio-oil/syngas)	Feedstock dependent	Feedstock dependent
BECCS	Varies with feedstock and technology	High (for dedicated energy crops)	High (for dedicated energy crops)
Afforestation/Reforestation	Low	Very high	High, can alter local hydrology

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting and comparing LCA results. The following sections detail the key experimental protocols cited in the assessments of **olivine**-based CDR and its alternatives.

Olivine-Based CDR: Coastal Enhanced Weathering LCA Methodology

The life cycle assessment of coastal enhanced weathering (CEW) with **olivine** typically follows the ISO 14040 and 14044 standards.[5]

1. Goal and Scope Definition:

- Functional Unit: The removal of 1 tonne of atmospheric CO₂.
- System Boundaries: A "cradle-to-grave" approach is adopted, encompassing:

- Upstream Processes: Mining of **olivine** rock (drilling, blasting, loading), transportation to a processing facility.[6]
- Core Processes: Comminution (crushing and grinding) of **olivine** to the desired particle size, transportation to the coastal deployment site, and spreading of the **olivine**.[1][2][6]
- Downstream Processes: The dissolution of **olivine** in seawater and the subsequent chemical reactions that lead to CO₂ sequestration.
- Exclusions: Capital goods (e.g., manufacturing of mining equipment) are often excluded.

2. Life Cycle Inventory (LCI):

- Data on energy and material inputs and emissions are collected for each process within the system boundaries. This includes electricity consumption for comminution, fuel for transportation, and emissions from these processes.[6]

3. Life Cycle Impact Assessment (LCIA):

- The LCI data is translated into potential environmental impacts. Key impact categories assessed include:
 - Global Warming Potential (GWP100): To quantify the net carbon balance.
 - Ecotoxicity: Particularly concerning the release of heavy metals like nickel from **olivine**.[1][2]
 - Eutrophication and Acidification Potential.[5]

4. Interpretation:

- The results are analyzed to identify environmental hotspots (e.g., comminution is a major energy consumer) and to assess the overall environmental performance of the technology.[1][2]

Olivine Dissolution Rate Determination

The rate of **olivine** dissolution is a critical parameter in assessing its CO₂ sequestration efficiency.

Experimental Setup:

- Mineral Preparation: **Olivine** sand of a specific particle size distribution is cleaned to remove fine particles and contaminants.
- Reaction Medium: Natural or artificial seawater is used as the solvent.
- Batch Experiments: A known mass of **olivine** is added to a known volume of seawater in a reaction vessel. The mixture is continuously agitated to simulate the dynamic coastal environment.
- Parameter Control: Temperature and pCO₂ are maintained at constant, environmentally relevant levels.
- Sampling and Analysis: Water samples are taken at regular intervals and analyzed for dissolved silica, magnesium, and alkalinity to monitor the dissolution progress.

Direct Air Capture (DAC) LCA Methodology

The LCA of DAC systems also adheres to ISO 14040/14044 standards.

1. Goal and Scope Definition:

- Functional Unit: Capture and permanent storage of 1 tonne of CO₂ from the atmosphere.
- System Boundaries: "Cradle-to-grave" analysis including:
 - Manufacturing of the DAC facility and components.
 - Production and transportation of chemicals and sorbents.
 - Energy (heat and electricity) generation for the capture process.
 - CO₂ compression, transportation, and geological storage.

2. Life Cycle Inventory (LCI):

- Data is collected on all material and energy inputs and emissions associated with the entire process chain.

3. Life Cycle Impact Assessment (LCIA):

- Impacts are assessed across various categories, with a primary focus on GWP100 to determine the net CO₂ removal.

Biochar Production and LCA Protocol

1. Goal and Scope Definition:

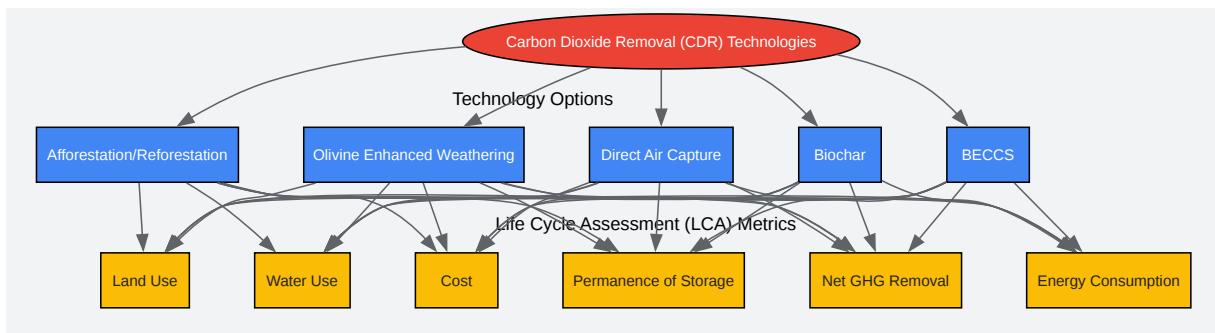
- Functional Unit: Production of 1 tonne of biochar and its application to soil.
- System Boundaries: "Cradle-to-gate" or "cradle-to-grave" analysis including:
 - Biomass feedstock cultivation/collection and transportation.
 - Pyrolysis process for biochar production, including energy inputs and emissions.
 - Transportation and application of biochar to the soil.
 - Long-term stability and carbon sequestration potential of biochar in the soil.

2. Life Cycle Inventory (LCI):

- Data collection on biomass inputs, energy consumption during pyrolysis, and emissions from the process.

3. Life Cycle Impact Assessment (LCIA):

- Assessment of GWP100, considering both the emissions from the life cycle and the carbon sequestered in the biochar.


Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key workflows and logical relationships of the discussed CDR technologies.

[Click to download full resolution via product page](#)

Caption: Workflow of **Olivine**-Based Coastal Enhanced Weathering CDR.

[Click to download full resolution via product page](#)

Caption: Logical Relationship of CDR Technologies and LCA Metrics.

Conclusion

The life cycle assessment of **olivine**-based CDR reveals it to be a technology with significant potential for net carbon removal. The primary environmental and energy costs are associated with the mining and, most notably, the comminution of the **olivine**.^{[1][2]} The particle size of the **olivine** is a critical factor, with smaller particles offering faster dissolution and CO₂ uptake at the cost of higher energy consumption and associated emissions.^{[1][2]}

In comparison to other CDR technologies, **olivine**-based methods offer the advantage of long-term, permanent sequestration with a relatively small direct land footprint post-deployment.

However, the potential for heavy metal release, particularly nickel, requires careful site selection and monitoring.^{[1][2]} Direct Air Capture is a more technologically intensive approach with high energy demands, while land-based methods like BECCS and afforestation/reforestation have significant land and water use implications. Biochar presents a variable profile that is highly dependent on the feedstock and production process.

Ultimately, the optimal CDR strategy will likely involve a portfolio of technologies, with the choice depending on regional resource availability, energy infrastructure, and specific environmental and social contexts. This guide provides a foundational comparative analysis to aid researchers and professionals in navigating the complex landscape of carbon dioxide removal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. energy.gov [energy.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Life Cycle Assessment of Coastal Enhanced Weathering for Carbon Dioxide Removal from Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. energy.gov [energy.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Life Cycle Assessment of Olivine-Based Carbon Dioxide Removal and Alternative Technologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252735#comparative-analysis-of-the-life-cycle-assessment-of-olivine-based-cdr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com